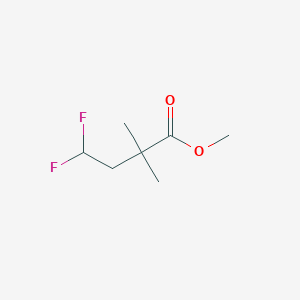

![molecular formula C11H14F3N3 B6428118 2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine CAS No. 2034478-97-0](/img/structure/B6428118.png)

2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and piperidine rings, and the introduction of the methyl and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the aromatic pyrazine ring and the piperidine ring would likely contribute to the overall stability of the molecule. The trifluoromethyl group is a strong electron-withdrawing group and could potentially influence the electronic distribution within the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The pyrazine and piperidine rings could potentially undergo substitution reactions, and the trifluoromethyl group could potentially be replaced or modified under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazine ring, the piperidine ring, and the trifluoromethyl group could influence properties such as polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique

2-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine has been studied for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, it has been used as a reagent for the synthesis of a variety of compounds, including heterocycles and other nitrogen-containing compounds. In pharmaceuticals, it has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of cholesterol and other lipids. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of DNA and proteins.

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with metabotropic glutamate receptor 2 (mglur2) . mGluR2 plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

It’s worth noting that compounds interacting with mglur2 typically act as inhibitors . They bind to the receptor, preventing its activation and thus modulating the downstream signaling pathways .

Biochemical Pathways

Mglur2 is known to be involved in several neurotransmission pathways, including those related to glutamate and gaba, the primary excitatory and inhibitory neurotransmitters in the brain .

Pharmacokinetics

One study indicates that a similar compound was able to cross the blood-brain barrier, suggesting good bioavailability in the brain .

Result of Action

Inhibition of mglur2 has been associated with therapeutic effects in alleviating symptoms of certain neurological disorders, such as schizophrenia .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine for lab experiments include its relatively low cost, ease of synthesis, and stability. Its flexibility in terms of its potential applications makes it a useful tool for a variety of experiments. However, it is important to note that the effects of this compound on biochemical and physiological processes have not been thoroughly studied and its potential use as an inhibitor of enzymes involved in the biosynthesis of cholesterol and other lipids has not been fully established.

Orientations Futures

The potential applications of 2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine are numerous and there are many areas of research that could be explored in the future. These include further studies into its use as an inhibitor of enzymes involved in the biosynthesis of cholesterol and other lipids, as well as its potential use as a fluorescent probe for the detection of DNA and proteins. Additionally, further research into the biochemical and physiological effects of this compound could be conducted to better understand its potential uses in pharmaceuticals. Finally, further studies into the synthesis of this compound could be conducted to improve its yield and reduce the cost of production.

Méthodes De Synthèse

The synthesis of 2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine is a two-step process. The first step involves the reaction of 2-methyl-3-piperidin-1-ylpyrazine with trifluoromethanesulfonic acid to form the this compound intermediate. The second step involves the reaction of the intermediate with sodium azide to form the final product. The synthesis of this compound is relatively straightforward and is amenable to scale-up.

Propriétés

IUPAC Name |

2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c1-8-10(16-5-4-15-8)17-6-2-9(3-7-17)11(12,13)14/h4-5,9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIMDYCVPZJFCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCC(CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(pyridin-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6428035.png)

![3-methanesulfonyl-2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6428043.png)

![tert-butyl 4-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B6428047.png)

![1-(2-chlorophenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6428048.png)

![4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6428056.png)

![3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6428063.png)

![methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428071.png)

![methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428127.png)

![2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6428137.png)

![4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6428144.png)

![1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione](/img/structure/B6428149.png)